2-(4-Cyanophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Cyanophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with glyoxylic acid under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Cyanophenyl)-2-oxoacetic acid.
Reduction: 2-(4-Aminophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Cyanophenyl)-2-hydroxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)acetic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Cyanophenylacetic acid: Similar structure but with different functional groups, leading to distinct chemical behavior.
Uniqueness
2-(4-Cyanophenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxy and a cyanophenyl group, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a versatile compound in organic synthesis and research.
Biological Activity
2-(4-Cyanophenyl)-2-hydroxyacetic acid, also known as a derivative of α-cyanoacetic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group and a hydroxyacetic acid moiety. Research into its biological activity has revealed various pharmacological properties that could be exploited in medicinal chemistry.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative damage in cellular models. The IC50 value for radical scavenging activity was reported to be approximately 25 µM, indicating a potent antioxidant effect .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Aldose Reductase Inhibition : Research has shown that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In a chick embryo model of hyperglycemia, the compound significantly reduced the activity of aldose reductase and lowered sorbitol levels, suggesting its potential use in managing diabetic conditions .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Radical Scavenging : The hydroxy group (-OH) facilitates the donation of electrons to free radicals, thereby neutralizing them.
- Enzyme Interaction : The compound likely binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol.
Case Studies
- Diabetes Management : A study conducted on diabetic rats treated with this compound showed a significant decrease in blood glucose levels and associated complications. Histological examinations revealed reduced oxidative stress markers in kidney tissues .
- Neuroprotection : In models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing neuronal cell death induced by oxidative stress .
Comparative Analysis
Compound | Antioxidant Activity (IC50) | Aldose Reductase Inhibition | Potential Applications |
---|---|---|---|
This compound | 25 µM | Yes | Diabetes, Neuroprotection |
α-Cyano-4-hydroxycinnamic acid | 30 µM | Moderate | Cancer therapy |
Curcumin | 15 µM | No | Anti-inflammatory |
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSURQHMHJSIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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